2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine is an organic compound with the molecular formula C14H12ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloro group at the second position and a 2,5-dimethoxybenzoyl group at the fifth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-azido-5-(2,5-dimethoxybenzoyl)pyridine or 2-thiocyanato-5-(2,5-dimethoxybenzoyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-5-(2,5-dimethoxybenzyl)pyridine.
Scientific Research Applications
2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzoyl moiety play crucial roles in binding to these targets, thereby modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine
- 2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine is unique due to the specific positioning of the dimethoxy groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,5-dimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-10-4-5-12(19-2)11(7-10)14(17)9-3-6-13(15)16-8-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYHKAVUPIVWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219907 | |
Record name | (6-Chloro-3-pyridinyl)(2,5-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-52-3 | |
Record name | (6-Chloro-3-pyridinyl)(2,5-dimethoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-pyridinyl)(2,5-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.